molecular formula C9H12N4O3 B1480473 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090882-91-8

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1480473
CAS No.: 2090882-91-8
M. Wt: 224.22 g/mol
InChI Key: XNXBETBMMKQLIJ-UHFFFAOYSA-N
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Description

1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N4O3 and its molecular weight is 224.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1,2,3-triazole derivatives, which have gained attention due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₅O₃
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed in the search results but related compounds exist.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. A review highlighted the effectiveness of various triazole derivatives against bacterial and fungal infections . The presence of the azetidine ring in the compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy is not extensively documented.

Other Biological Activities

Triazole compounds have been reported to exhibit a range of biological activities including:

  • Antiviral Activity : Some triazoles have shown effectiveness against viral infections by inhibiting viral replication mechanisms.
  • Antileishmanial Activity : Certain derivatives have demonstrated potential in treating leishmaniasis by affecting the life cycle of Leishmania parasites .

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

  • DNA Interaction : Triazoles may interact with DNA or RNA polymerases, inhibiting nucleic acid synthesis.
  • Enzyme Inhibition : They may act as enzyme inhibitors affecting metabolic pathways in pathogens or cancer cells.

Case Studies and Research Findings

StudyFindings
Induced apoptosis in Jurkat T-cells via DNA damage and mitochondrial dysfunction.
Demonstrated broad-spectrum antimicrobial activity among similar triazole derivatives.
Highlighted structural modifications in triazoles that enhance biological activity against cancer cells.

Properties

IUPAC Name

1-[(1-acetylazetidin-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c1-6(14)12-2-7(3-12)4-13-5-8(9(15)16)10-11-13/h5,7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXBETBMMKQLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-acetylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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